4-Methoxy-3-nitropyridine hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

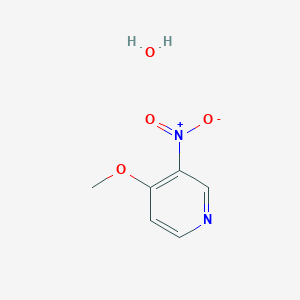

4-Methoxy-3-nitropyridine hydrate is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position and a nitro group (-NO2) at the 3-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-nitropyridine hydrate typically involves the nitration of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-3-nitropyridine hydrate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with hydrazine hydrate can lead to the formation of hydrazino derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

Substitution: Hydrazine hydrate (N2H4·H2O) under reflux conditions.

Major Products Formed:

Reduction: 4-Methoxy-3-aminopyridine.

Substitution: 4-Hydrazino-3-nitropyridine.

Aplicaciones Científicas De Investigación

Synthetic Applications

-

Intermediate in Organic Synthesis

- Role : 4-Methoxy-3-nitropyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives can be further functionalized to yield compounds with diverse biological activities.

- Example : The compound can be utilized in the synthesis of 2-alkylamino-5-nitropyridines through oxidative amination reactions, demonstrating its utility in generating biologically relevant molecules .

-

Nucleophilic Substitution Reactions

- Mechanisms : Due to its electron-deficient nature, 4-methoxy-3-nitropyridine can undergo nucleophilic substitution reactions. Studies have shown that it can react with nitrogen nucleophiles, facilitating the formation of new C-N bonds .

- Case Study : Research conducted by Prof. Bakke’s group has optimized nitration processes for pyridines, enabling the efficient synthesis of various nitropyridine derivatives .

Biological Applications

-

Potential Therapeutic Uses

- Biological Activity : Preliminary studies indicate that 4-Methoxy-3-nitropyridine may interact with enzymes and receptors, suggesting potential roles in metabolic pathways and drug design.

- Research Findings : Investigations into its interactions with biological systems are ongoing, aiming to elucidate how this compound could influence therapeutic strategies.

-

Pharmaceutical Development

- Importance : The compound's derivatives are being explored for their pharmacological properties, particularly in the development of new drugs targeting various diseases.

- Case Study : A study highlighted the synthesis of nitropyridine derivatives that exhibited significant biological activity, paving the way for further research into their medicinal applications .

Mecanismo De Acción

The mechanism of action of 4-methoxy-3-nitropyridine hydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparación Con Compuestos Similares

4-Methoxy-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.

4-Chloro-3-nitropyridine: Similar structure but with a chloro group instead of a methoxy group.

Actividad Biológica

4-Methoxy-3-nitropyridine hydrate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position. The presence of these functional groups influences its solubility, reactivity, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with biological macromolecules, potentially affecting various cellular pathways.

- Influence of Methoxy Group : The methoxy group may enhance the compound's solubility in biological systems, facilitating its interaction with target proteins or enzymes.

Antimicrobial Activity

Research indicates that nitropyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

The compound's activity is enhanced by its structural features, which allow for effective binding to microbial targets .

Neuroprotective Effects

In neuropharmacology, this compound has shown promise as a neuroprotective agent. It has been observed to upregulate anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and enhance antioxidant activity by increasing glutathione levels. These effects are crucial in protecting neurons from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

- Neuroprotective Studies : In vitro studies demonstrated that derivatives of this compound maintained cell viability in neuronal cultures exposed to neurotoxic agents. Specifically, it retained about 80% cell viability compared to controls .

- Antimicrobial Efficacy : A comparative study on various nitropyridine compounds showed that this compound had superior activity against E. coli when tested alongside other derivatives. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Vicarious Nucleophilic Substitution : This method allows for the introduction of various substituents on the pyridine ring, potentially enhancing biological activity .

- Reduction Reactions : The nitro group can be selectively reduced under mild conditions to yield amino derivatives with altered biological profiles.

Propiedades

IUPAC Name |

4-methoxy-3-nitropyridine;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.H2O/c1-11-6-2-3-7-4-5(6)8(9)10;/h2-4H,1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCZDLCIPWQVIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.